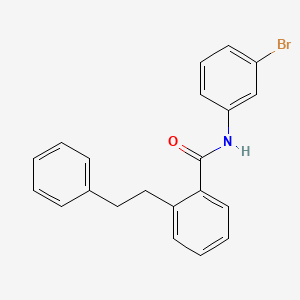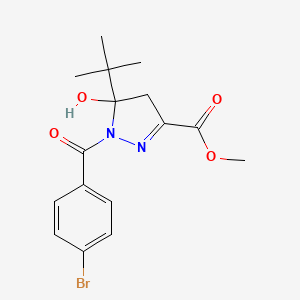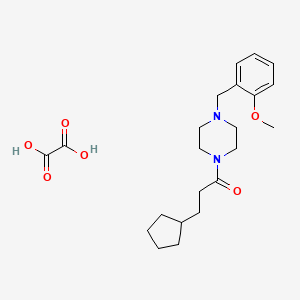
N-(3-bromophenyl)-2-(2-phenylethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-bromophenyl)-2-(2-phenylethyl)benzamide, also known as BPPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BPPB is a small molecule that has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.
作用机制
N-(3-bromophenyl)-2-(2-phenylethyl)benzamide has been shown to bind to the TRPA1 channel, which is a member of the transient receptor potential (TRP) family of ion channels. This binding inhibits the activity of the channel, which is involved in pain perception and inflammation. N-(3-bromophenyl)-2-(2-phenylethyl)benzamide has also been shown to have an effect on other ion channels, including the TRPV1 channel, which is involved in pain perception and temperature sensation.
Biochemical and Physiological Effects
N-(3-bromophenyl)-2-(2-phenylethyl)benzamide has been shown to have a number of biochemical and physiological effects, including the inhibition of ion channel activity, the reduction of pain perception, and the reduction of inflammation. It has also been shown to have an effect on the release of certain neurotransmitters, including glutamate and substance P, which are involved in pain perception and inflammation.
实验室实验的优点和局限性
One advantage of using N-(3-bromophenyl)-2-(2-phenylethyl)benzamide in lab experiments is its specificity for the TRPA1 channel, which allows researchers to study the role of this channel in pain perception and inflammation. However, one limitation of using N-(3-bromophenyl)-2-(2-phenylethyl)benzamide is its potential for off-target effects, as it has been shown to have an effect on other ion channels as well.
未来方向
There are a number of potential future directions for research involving N-(3-bromophenyl)-2-(2-phenylethyl)benzamide. One area of interest is the development of N-(3-bromophenyl)-2-(2-phenylethyl)benzamide analogs that may have improved specificity and potency for the TRPA1 channel. Another area of interest is the study of the role of the TRPA1 channel in other physiological processes, such as the regulation of blood pressure and glucose metabolism. Additionally, N-(3-bromophenyl)-2-(2-phenylethyl)benzamide may have potential as a therapeutic agent for the treatment of pain and inflammation.
合成方法
N-(3-bromophenyl)-2-(2-phenylethyl)benzamide is synthesized using a multistep process that involves the reaction of 3-bromobenzoyl chloride with 2-phenylethylamine to form N-(3-bromophenyl)-2-phenylethylamine. This intermediate is then reacted with benzoyl chloride to form the final product, N-(3-bromophenyl)-2-(2-phenylethyl)benzamide.
科学研究应用
N-(3-bromophenyl)-2-(2-phenylethyl)benzamide has been studied for its potential applications in research, particularly in the field of neuroscience. It has been shown to have an effect on the activity of certain ion channels in the brain, specifically the TRPA1 channel. This channel is involved in pain perception, and N-(3-bromophenyl)-2-(2-phenylethyl)benzamide has been shown to inhibit its activity, suggesting that it may have potential as a pain reliever.
属性
IUPAC Name |
N-(3-bromophenyl)-2-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO/c22-18-10-6-11-19(15-18)23-21(24)20-12-5-4-9-17(20)14-13-16-7-2-1-3-8-16/h1-12,15H,13-14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEKBZPVLIGVGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-2-(2-phenylethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5209512.png)

![2-phenoxyethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5209527.png)
![2-ethyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperidine](/img/structure/B5209533.png)


![1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B5209564.png)

![3,4-dimethoxy-N'-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5209579.png)
![2-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5209580.png)



![3-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5209621.png)